molecular formula C13H8F4O2 B6374919 2-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% CAS No. 1261449-22-2

2-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95%

Cat. No. B6374919
CAS RN: 1261449-22-2
M. Wt: 272.19 g/mol
InChI Key: WLPOVPCHRYPCEH-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% (hereafter referred to as “2-F4-3-TFMP”) is an organic compound with a molecular formula of C8H5F4O2. It is a white solid with a melting point of 100.5°C and a boiling point of 250°C. It is insoluble in water but soluble in common organic solvents. 2-F4-3-TFMP is a versatile compound that has been used in a variety of applications, including synthesis, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-F4-3-TFMP is not entirely understood. However, it is believed to involve the formation of an intermediate complex between the compound and a target molecule. This intermediate complex then undergoes a series of reactions, resulting in the formation of a product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-F4-3-TFMP are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins. Additionally, it has been shown to inhibit the activity of certain proteins, such as tyrosine kinase, which is involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

2-F4-3-TFMP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is highly soluble in common organic solvents and can be used in a variety of reactions. However, it is also important to note that 2-F4-3-TFMP is a highly reactive compound and should be handled with care.

Future Directions

There are a variety of potential future directions for the use of 2-F4-3-TFMP. It could be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, it could be used as a catalyst in the synthesis of other compounds. Furthermore, it could be used as a ligand in coordination chemistry and as a reagent in the synthesis of other organic compounds. Finally, further research could be done to better understand the biochemical and physiological effects of 2-F4-3-TFMP.

Synthesis Methods

2-F4-3-TFMP can be synthesized by a variety of methods. The most common method involves the reaction of 3-trifluoromethoxybenzaldehyde with 2-fluoro-4-hydroxybenzophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is carried out at a temperature of 80-90°C for a period of 3-4 hours. The product is then isolated and purified by recrystallization.

Scientific Research Applications

2-F4-3-TFMP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, such as 2-fluoro-4-(3-trifluoromethylphenyl)benzaldehyde and 4-chloro-2-fluoro-3-(3-trifluoromethylphenyl)benzaldehyde. It has also been used as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry. Additionally, 2-F4-3-TFMP has been used as a starting material in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.

properties

IUPAC Name

2-fluoro-4-[3-(trifluoromethoxy)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O2/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)19-13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPOVPCHRYPCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684514
Record name 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261449-22-2
Record name 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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